molecular formula C13H8O5 B1671440 Gentisein CAS No. 529-49-7

Gentisein

Cat. No.: B1671440
CAS No.: 529-49-7
M. Wt: 244.20 g/mol
InChI Key: JJUNZBRHHGLJQW-UHFFFAOYSA-N
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Description

Genistein is a naturally occurring isoflavonoid predominantly found in soy products. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Structurally, genistein is identified as 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4’,5,7-trihydroxyisoflavone . This compound is classified as a phytoestrogen due to its ability to modulate estrogen receptors, making it a subject of interest in various health-related studies .

Mechanism of Action

Target of Action

Genistein, an isoflavonoid derived from soy products, primarily targets protein-tyrosine kinase and topoisomerase-II (DNA topoisomerases, type II) . These targets play a crucial role in cell growth and DNA replication, respectively .

Mode of Action

Genistein interacts with its targets by inhibiting their activity. It has been shown to induce G2 phase arrest in human and murine cell lines . This means that it prevents cells from dividing, which can help stop the growth of cancer cells. Additionally, genistein has antihelmintic activity , meaning it can act against parasitic worms . It also has phytoestrogen properties, meaning it can bind to estrogen receptors and alter the transcription of cell-specific genes .

Biochemical Pathways

Genistein affects several biochemical pathways. It is biosynthesized via the shikimate pathway in plants . It serves as a precursor in the biosynthesis of antimicrobial phytoalexins and phytoanticipins in legumes . It also modulates various steps of cell cycle, apoptosis, angiogenesis, and metastasis .

Pharmacokinetics

Genistein is metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . It is present in plants in its inactive form, as glycosides genistin, and afterward changed through metabolic processes to active aglycones . In vivo studies have shown that the bioavailability of genistein is greater for the aglycone than for its glycoside .

Result of Action

The molecular and cellular effects of genistein’s action are significant. It has shown antioxidant , anti-inflammatory , anticancer , and antidiabetic properties . It has also been found to have inhibitory action towards the STAT3 signaling pathway . Moreover, genistein has been shown to destroy the mitochondrial membrane in oral squamous cell carcinoma (OSCC) by the accumulation of ROS making it permeable to proapoptotic proteins .

Biochemical Analysis

Biochemical Properties

Genistein is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone . It serves as a precursor in the biosynthesis of antimicrobial phytoalexins and phytoanticipins in legumes . Genistein influences multiple biochemical functions in living cells, acting as a full agonist of ERβ and, to a much lesser extent, a full or partial agonist of ERα .

Cellular Effects

Genistein has shown significant antioxidant, anti-inflammatory, anticancer, and antidiabetic properties . It has been demonstrated to have a pleiotropic effect on prostate cancer cell proliferation and androgen receptor activity, depending on the mutational status of the androgen receptor . It also exerts evident anti-inflammatory properties by affecting granulocytes, monocytes, and lymphocytes .

Molecular Mechanism

Genistein inhibits protein-tyrosine kinase and topoisomerase-II activity . It binds to both the wild and the Thr877Ala (T877A) mutant types of androgen receptor competitively with androgen . It also modulates metabolic pathways such as gluconeogenesis via the mTOR pathway .

Temporal Effects in Laboratory Settings

Genistein has shown a biphasic effect where physiological doses stimulate cell growth and increase androgen receptor expression and transcriptional activity, and higher doses induce inhibitory effects . It also exhibits potent antiandrogenic activity, which is dose-dependent and detectable down to 10^−7 mol/L .

Dosage Effects in Animal Models

Genistein has been shown to enhance the cognitive performance of the MI animal models, specifically in the memory domain, through its ability to reduce oxidative stress and attenuate neuroinflammation . Its effects are dependent on the dose, the species, the route, and the time of administration .

Metabolic Pathways

Genistein is biosynthesized via the shikimate pathway in plants and can be present in the form of its glucoside genistin . It also modulates metabolic pathways such as gluconeogenesis via the mTOR pathway .

Transport and Distribution

Genistein is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . It is transported passively through the intestinal membrane, undergoing post-absorption metabolism .

Subcellular Localization

It is known that the appropriate subcellular localization of proteins is crucial because it provides the physiological context for their function .

Properties

IUPAC Name

1,3,7-trihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUNZBRHHGLJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200944
Record name Gentisein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gentisein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029463
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

529-49-7
Record name 1,3,7-Trihydroxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentisein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XANTHONE DERIV
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gentisein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7-TRIHYDROXYXANTHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P3G42TQ63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gentisein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029463
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

321 - 323 °C
Record name Gentisein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029463
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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